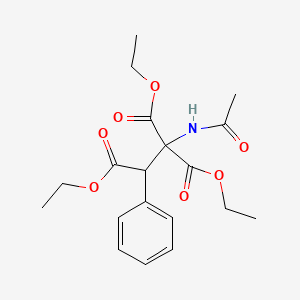
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate is a complex organic compound with the molecular formula C17H23NO7. It is characterized by the presence of an acetamido group, a phenyl group, and three ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of a strong acid catalyst to form triethyl 1,1,2-ethanetricarboxylate . This intermediate is then reacted with acetamide and a phenyl group donor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 1,1,2-ethanetricarboxylate: Similar in structure but lacks the acetamido and phenyl groups.
Triethyl ethane-1,1,2-tricarboxylate: Another related compound with slight structural differences.
Uniqueness
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate is unique due to the presence of both an acetamido group and a phenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
52927-18-1 |
|---|---|
Molekularformel |
C19H25NO7 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C19H25NO7/c1-5-25-16(22)15(14-11-9-8-10-12-14)19(20-13(4)21,17(23)26-6-2)18(24)27-7-3/h8-12,15H,5-7H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
WEHAYUMZBRRVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


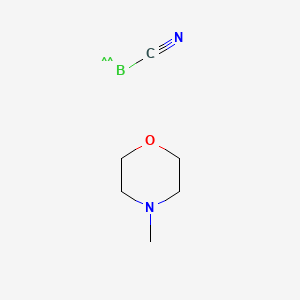
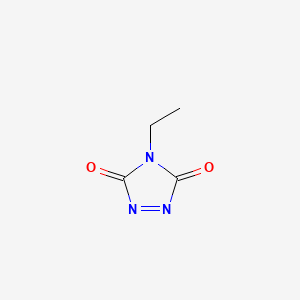
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)


![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
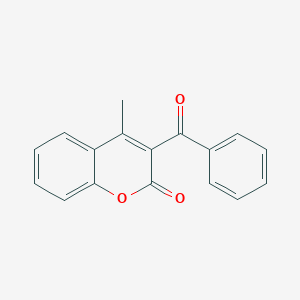
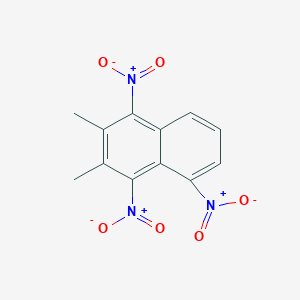
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)

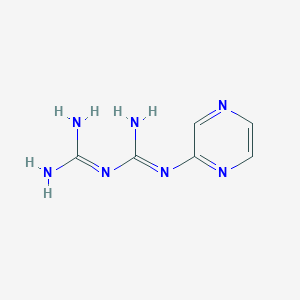
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)

